N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt
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Overview
Description
N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt is a compound with the molecular formula C18H19NO4·C12H23N and a molecular weight of 494.61 g/mol. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is known for its high purity (≥ 99%) and stability, with a melting point of 117-119°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of L-phenylalanine with a benzyloxycarbonyl (Z) group, followed by methylation of the amino group. The final step involves the formation of the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Z-N-Methyl-L-phenylalanine: Similar in structure but without the dicyclohexylammonium salt component.
L-Phenylalanine: The parent amino acid from which the compound is derived.
N-Methyl-L-phenylalanine: Lacks the Z-protecting group and the dicyclohexylammonium salt.
Uniqueness
N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt is unique due to its combination of protective groups and the dicyclohexylammonium salt, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and purity are crucial.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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